

MAY0132 target protein and binding affinity

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Compound of Interest

Compound Name: MAY0132

Cat. No.: B15087222

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An In-depth Technical Guide to the Molecular Target and Binding Characteristics of ZM241385 (MAY0132)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular target, binding affinity, and associated signaling pathways of the compound ZM241385, a potent and selective antagonist. While the identifier **MAY0132** was initially queried, publicly available scientific literature predominantly refers to this molecule as ZM241385. This document will, therefore, use the designation ZM241385. ZM241385 is a non-xanthine derivative that has been instrumental in the characterization of its target receptor and serves as a valuable tool in pharmacology and drug discovery.

Target Protein Identification

The primary molecular target of ZM241385 has been unequivocally identified as the Adenosine A2A Receptor (A2AR).^{[1][2][3][4][5][6][7]} The A2AR is a member of the G protein-coupled receptor (GPCR) family, which is widely expressed in various tissues, including the brain, cardiovascular system, and immune cells.^[6]

Binding Affinity of ZM241385

ZM241385 exhibits high affinity for the human Adenosine A2A Receptor. The binding affinity has been determined through various radioligand binding assays, yielding dissociation

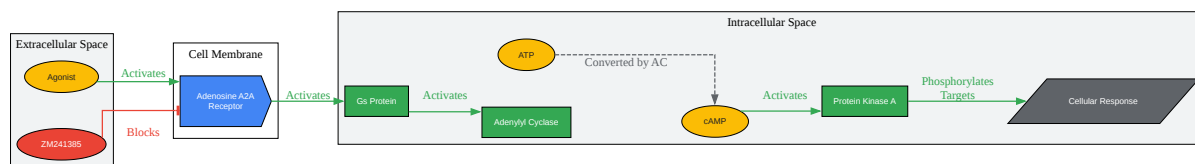
constants (K_d) and inhibition constants (K_i) in the low nanomolar to picomolar range.

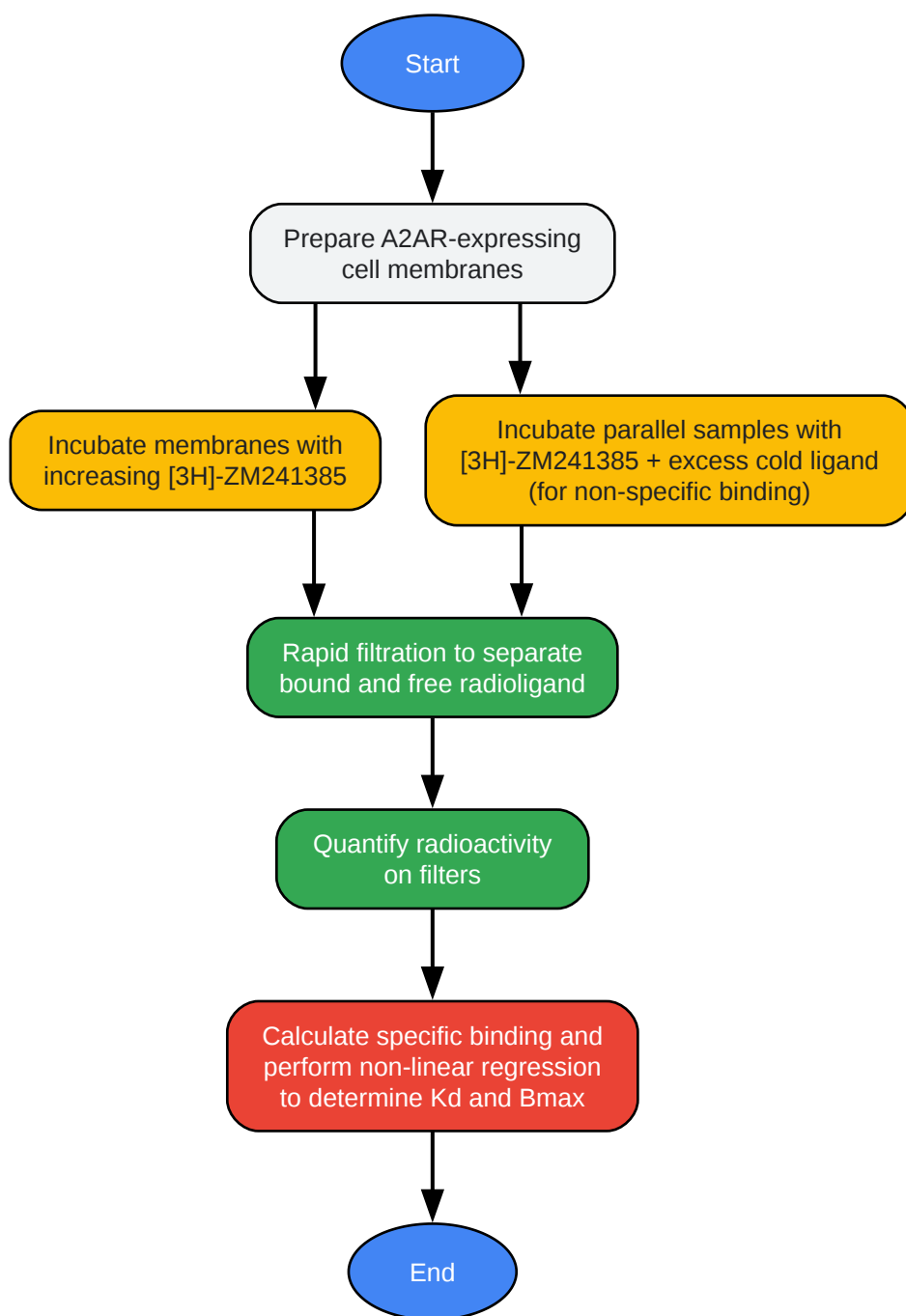
Table 1: Quantitative Binding Affinity Data for ZM241385

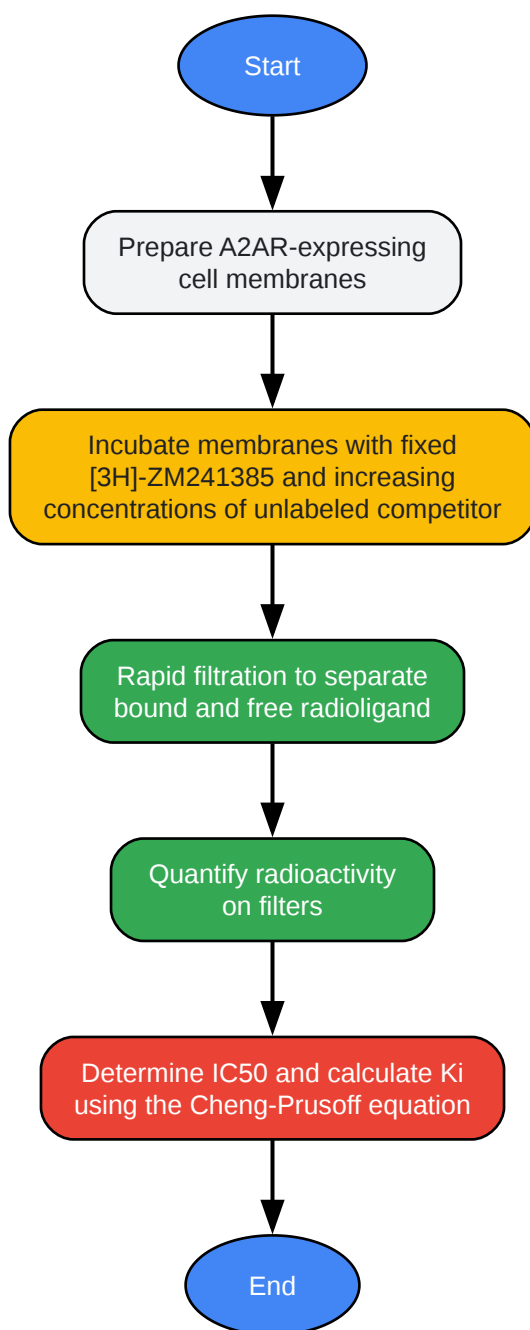
Parameter	Value	Cell/Membrane Source	Reference
K_d	0.14 nM	Rat Striatal Membranes	[1]
K_d	0.23 nM	CHO Cell Membranes	[1]
K_d	0.20 nM	Kinetic Data Combination	[1]
K_i	1.4 nM	Not Specified	[3]
K_i	800 pM	HEK-293 Cells expressing human A2AR	[5]
Binding Affinity	0.8 nM	Not Specified	[8]
Binding Affinity	0.35 nM	A2A-StaR2-bRIL	[9]

Adenosine A2A Receptor Signaling Pathway

The Adenosine A2A Receptor is primarily coupled to the G_s alpha subunit of heterotrimeric G proteins. Upon activation by an agonist, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular function. As an antagonist, ZM241385 competitively binds to the A2AR, preventing agonist-induced signaling.







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